Desdiacetylvecuronium

Description

Contextualization within Neuromuscular System Research

The neuromuscular system is a complex network responsible for converting neural signals into mechanical movement. This process occurs at the neuromuscular junction, a specialized synapse where motor neurons release the neurotransmitter acetylcholine (B1216132) to activate receptors on muscle fibers, leading to muscle contraction. patsnap.comnmdpharma.com Neuromuscular blocking agents, like vecuronium (B1682833) and its metabolite desdiacetylvecuronium, are indispensable tools in the study of this system. They act as competitive antagonists at the nicotinic acetylcholine receptors on the muscle side of the neuromuscular junction, preventing acetylcholine from binding and thereby inhibiting muscle contraction. patsnap.comwikianesthesia.org This mechanism allows researchers to probe the intricate workings of neuromuscular transmission and to investigate the pathophysiology of various neuromuscular disorders. nmdpharma.comusc.edu

Historical Perspective on its Biochemical Identification and Significance

The development of vecuronium itself stemmed from the optimization of the aminosteroid (B1218566) nucleus of pancuronium (B99182) in the 1970s. wikipedia.orgwashington.edu Following the introduction of vecuronium into clinical practice, the focus shifted to understanding its metabolism and the activity of its byproducts. Early research identified three potential metabolites: 3-desacetylvecuronium (B1250577), 17-desacetylvecuronium, and 3,17-didesacetylvecuronium. wikianesthesia.orgoup.com

Biochemical identification of these metabolites was achieved through techniques such as thin-layer chromatography and, later, more sensitive methods like capillary gas chromatography. nih.govuky.edu These analytical methods allowed for the quantification of vecuronium and its metabolites in plasma and urine, revealing that 3-desacetylvecuronium is the principal and most pharmacologically active metabolite. nih.govnih.gov Studies in the late 1980s and early 1990s were pivotal in establishing the significant neuromuscular blocking potency of 3-desacetylvecuronium, estimating it to be approximately 50-80% that of vecuronium. openanesthesia.orgfda.gov This discovery highlighted the importance of considering the metabolite's contribution to the duration and intensity of neuromuscular blockade.

Current Research Landscape and Unexplored Avenues for the Chemical Entity

Current research continues to explore the nuances of desdiacetylvecuronium's pharmacology. Investigations into its pharmacokinetic profile have revealed a smaller plasma clearance and a longer elimination half-life compared to its parent compound, vecuronium. nih.gov This can lead to the accumulation of 3-desacetylvecuronium, particularly with prolonged administration of vecuronium. wikipedia.orgnih.gov

Unexplored avenues for research include a more detailed investigation into the specific interactions of desdiacetylvecuronium with different subtypes of nicotinic acetylcholine receptors. Further research could also focus on the development of novel reversal agents that are specifically targeted to both vecuronium and desdiacetylvecuronium. Additionally, exploring the potential for differential effects of desdiacetylvecuronium in various patient populations, such as those with hepatic or renal impairment, remains an area of interest. nih.govpatsnap.com

Detailed Research Findings

Pharmacokinetic Properties

Comparative studies have provided detailed insights into the pharmacokinetic differences between vecuronium and its primary metabolite, 3-desacetylvecuronium.

| Parameter | 3-Desacetylvecuronium (Median) | Vecuronium (Median) |

| Plasma Clearance (ml.kg-1.min-1) | 3.51 | 5.39 |

| Steady-State Distribution Volume (ml.kg-1) | 254 | 152 |

| Terminal Elimination Half-Life (min) | 116 | 34 |

| Mean Residence Time (min) | 67 | 26 |

| Renal Clearance (ml.kg-1.min-1) | 0.85 | 0.58 |

| Data from a study in healthy volunteers. nih.gov |

Neuromuscular Blocking Potency

The potency of a neuromuscular blocking agent is often expressed as the concentration required to produce a 50% reduction in muscle twitch height (EC50).

| Compound | EC50 (ng.ml-1) |

| 3-Desacetylvecuronium | 123 |

| Vecuronium | 102 |

| Data from a study in healthy volunteers. nih.gov |

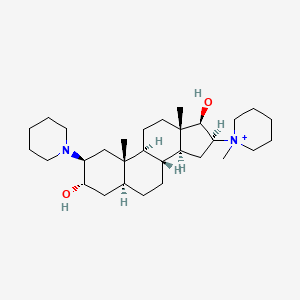

Structure

3D Structure

Properties

CAS No. |

745736-02-1 |

|---|---|

Molecular Formula |

C30H53N2O2+ |

Molecular Weight |

473.8 g/mol |

IUPAC Name |

(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C30H53N2O2/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31/h21-28,33-34H,4-20H2,1-3H3/q+1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |

InChI Key |

AJLKWPOGMPDMRQ-GUGJMVMRSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C |

Origin of Product |

United States |

Synthetic Chemistry and Structural Modifications of Desdiacetylvecuronium

Advanced Synthetic Methodologies for Desdiacetylvecuronium Production

The production of Desdiacetylvecuronium is intrinsically linked to the synthesis of its parent compound, vecuronium (B1682833). The core of this process involves the stereocontrolled construction of the androstane (B1237026) skeleton with the requisite amino and hydroxyl functionalities at specific positions. While traditional chemical synthesis provides the foundation, advanced methodologies are continually being explored to enhance efficiency, stereoselectivity, and yield.

A common synthetic route to the aminosteroidal backbone starts from epiandrosterone. google.com This multi-step process involves a series of chemical transformations, including esterification, elimination, epoxidation, ring-opening with piperidine (B6355638), reduction, and acetylation to yield vecuronium. google.comunimi.itpatsnap.comsemanticscholar.org Desdiacetylvecuronium, being the di-deacetylated form of vecuronium, can be conceptually obtained through the hydrolysis of the acetyl groups at the 3α and 17β positions of vecuronium.

Chemoenzymatic Synthesis Approaches

While specific chemoenzymatic methods for the direct production of Desdiacetylvecuronium are not extensively documented in publicly available research, this approach offers significant potential for the stereoselective synthesis of aminosteroidal compounds. nih.govrjraap.comsemanticscholar.org Chemoenzymatic strategies combine the selectivity of enzymatic reactions with the versatility of chemical synthesis.

For a molecule like Desdiacetylvecuronium, enzymes could be employed for highly specific transformations that are challenging to achieve through conventional chemistry. Potential enzymatic reactions could include:

Stereoselective hydroxylation: Enzymes such as cytochrome P450 monooxygenases could be used to introduce hydroxyl groups at specific positions on the steroid nucleus with high stereocontrol, potentially simplifying the synthesis of the diol precursor.

Enzymatic deacetylation: Lipases or esterases could be utilized for the selective hydrolysis of the acetyl groups from vecuronium to yield Desdiacetylvecuronium under mild conditions, which could minimize the formation of byproducts.

The development of such chemoenzymatic routes would be a significant advancement, offering a more sustainable and efficient alternative to traditional synthetic methods.

Stereoselective Synthesis Techniques

The stereochemistry of the aminosteroid (B1218566) core is crucial for its neuromuscular blocking activity. In the synthesis of vecuronium and, by extension, Desdiacetylvecuronium, achieving the correct stereoisomer is paramount. Several key steps in the synthesis rely on stereoselective techniques.

One of the critical stereochemical transformations is the reduction of the 17-keto group of an intermediate, 2β,16β-bispiperidino-5α-androstan-3α-ol-17-one, to the corresponding 17β-hydroxy group. unimi.it This reduction is typically achieved using reducing agents like sodium borohydride, which stereoselectively delivers a hydride ion to the less hindered α-face of the steroid, resulting in the desired 17β-alcohol. unimi.it The inherent rigidity of the steroid nucleus guides the approach of the reagent, leading to a high degree of stereocontrol.

Modern stereoselective synthesis techniques, such as substrate-controlled and reagent-controlled reactions, are fundamental to constructing the multiple chiral centers of the androstane skeleton with the correct relative and absolute configurations. nih.gov

Novel Protecting Group Strategies and Optimization

In the multi-step synthesis of complex molecules like Desdiacetylvecuronium, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. creative-peptides.com The hydroxyl groups at the 3α and 17β positions and the secondary amine of the piperidine ring are key functionalities that may require protection during various synthetic steps.

Table 1: Potential Protecting Groups for Desdiacetylvecuronium Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Hydroxyl (3α, 17β) | Silyl ethers (e.g., tert-Butyldimethylsilyl) | TBDMS | Fluoride ions (e.g., TBAF) or acid |

| Hydroxyl (3α, 17β) | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |

| Amino (piperidine) | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

Derivatization Strategies for Functional Probing and Affinity Studies

To investigate the structure-activity relationships and binding interactions of Desdiacetylvecuronium with its biological target, the nicotinic acetylcholine (B1216132) receptor (nAChR), the synthesis of derivatized analogs for functional probing and affinity studies is a valuable approach.

Site-Specific Chemical Modification Techniques

Site-specific chemical modification allows for the introduction of probes, labels, or reactive groups at defined positions within the Desdiacetylvecuronium molecule. researchgate.netnih.govsemanticscholar.org The hydroxyl groups at the 3α and 17β positions are primary targets for such modifications.

Potential modifications could include:

Esterification or etherification: The hydroxyl groups can be converted to esters or ethers bearing various functionalities, such as fluorescent tags, photoaffinity labels, or reactive groups for cross-linking studies. nih.govnih.gov

Oxidation: The secondary hydroxyl groups could be oxidized to ketones, allowing for further derivatization through reactions at the carbonyl group.

These modifications would enable the synthesis of a library of Desdiacetylvecuronium analogs, which could be used to map the binding pocket of the nAChR and identify key interactions.

Bioconjugation Chemistry for Research Tool Development

Bioconjugation chemistry involves the covalent attachment of a biomolecule, such as a peptide or a protein, or a reporter molecule to a small molecule like Desdiacetylvecuronium. mcmaster.camedscape.comnih.gov This strategy can be used to develop powerful research tools for studying the pharmacology of neuromuscular blocking agents.

Table 2: Potential Bioconjugation Strategies for Desdiacetylvecuronium

| Conjugation Target | Linker Chemistry | Application |

|---|---|---|

| Fluorescent Dye | Amide or ester linkage | Fluorescence microscopy and binding assays |

| Biotin | Amide or ester linkage | Affinity purification and detection |

| Photoaffinity Label | Attachment of a photolabile group | Covalent labeling of the receptor binding site |

By conjugating Desdiacetylvecuronium to a fluorescent probe, for instance, researchers could visualize its binding to nAChRs on cells or tissues. Similarly, the attachment of a photoaffinity label would allow for the irreversible covalent labeling of the receptor, facilitating the identification of binding site residues. The development of such bioconjugates is crucial for advancing our understanding of the molecular mechanisms of action of aminosteroidal neuromuscular blocking agents.

Impurity Profiling and Controlled Synthesis of Related Analogues of Desdiacetylvecuronium

The study of Desdiacetylvecuronium, a significant analogue and metabolite of the neuromuscular blocking agent Vecuronium bromide, is crucial for understanding the metabolism, degradation, and structure-activity relationships of vecuronium-related compounds . The control of impurities is a critical issue in the manufacturing of pharmaceuticals to ensure the quality, safety, and efficacy of the final drug product rroij.com. Impurity profiling involves the detection, identification, and quantification of impurities in bulk drugs and pharmaceutical formulations rroij.com.

Desdiacetylvecuronium itself is considered an impurity in the synthesis of Vecuronium bromide and is designated as "Vecuronium Bromide - Impurity D" pharmaffiliates.comsimsonpharma.com. The presence of such impurities can arise during the synthesis process, from side reactions, or during storage rroij.com. Therefore, a thorough understanding and control of the synthetic process are essential to minimize the formation of Desdiacetylvecuronium and other related impurities.

Impurity Profiling of Vecuronium Bromide and the Formation of Desdiacetylvecuronium

The synthesis of Vecuronium bromide is a multi-step process that can lead to the formation of several impurities. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several potential impurities for Vecuronium bromide. These impurities are closely related structurally to the parent molecule and can include compounds with variations in the steroidal backbone or the attached functional groups.

The formation of Desdiacetylvecuronium as an impurity is a result of the deacetylation of Vecuronium bromide at the 3 and 17 positions of the androstane skeleton. This can occur due to incomplete acetylation during the synthesis or hydrolysis during manufacturing and storage.

Table 1: Key Impurities of Vecuronium Bromide

| Impurity Name | Chemical Name | CAS Number | Molecular Formula |

| Vecuronium Bromide EP Impurity A | 2β,16β-di(piperidin-1-yl)-5α-androstane-3α,17β-diyl diacetate | 13529-31-2 | C₃₃H₅₄N₂O₄ |

| Desdiacetylvecuronium (Vecuronium Bromide Impurity D) | 3,17-bisdesacetyl vecuronium | 73319-30-9 | C₃₀H₅₃BrN₂O₂ |

| Vecuronium Bromide EP Impurity F | 2β-(piperidin-1-yl)-17-oxo-5α-androstan-3α-yl acetate | 18668-29-6 | C₂₆H₄₁NO₃ |

This table is generated based on data from multiple sources pharmaffiliates.comsimsonpharma.comsynzeal.comsynzeal.comanalyticachemie.in.

The analytical techniques used for impurity profiling of Vecuronium bromide, and by extension the identification of Desdiacetylvecuronium, include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov. These methods allow for the separation, identification, and quantification of impurities, ensuring the quality of the final drug product.

Controlled Synthesis of Related Analogues

The controlled synthesis of analogues of Desdiacetylvecuronium is essential for several reasons, including the preparation of reference standards for analytical testing and the investigation of structure-activity relationships (SAR) . By systematically modifying the structure of Desdiacetylvecuronium, researchers can understand the impact of different functional groups on the pharmacological activity of the molecule.

The synthesis of these analogues often starts from a common steroidal precursor and involves a series of carefully controlled chemical reactions. For instance, modifications can be made to the piperidinyl groups at the 2 and 16 positions, or the hydroxyl groups at the 3 and 17 positions can be esterified with different acyl groups.

The development of Vecuronium itself was a result of modifying the pancuronium (B99182) molecule to create a compound with a different side effect profile . This highlights the importance of synthesizing and studying related analogues to develop new drugs with improved therapeutic properties. The synthesis of Desdiacetylvecuronium and its analogues provides valuable insights into the chemical space around this class of neuromuscular blocking agents.

Molecular and Cellular Pharmacodynamics of Desdiacetylvecuronium

Receptor Binding Kinetics and Thermodynamics

The interaction of Desdiacetylvecuronium with its target receptors is fundamental to its function as a neuromuscular blocking agent. This interaction can be characterized by its binding kinetics and the potential for allosteric modulation.

Quantitative Ligand-Receptor Interaction Mechanisms

Desdiacetylvecuronium exerts its effects by competing with acetylcholine (B1216132) for the binding sites on nicotinic acetylcholine receptors (nAChRs) at the muscle endplate. This competitive antagonism prevents depolarization of the motor endplate and subsequent muscle contraction. The potency of Desdiacetylvecuronium has been quantified and compared to its parent compound, vecuronium (B1682833). In studies with human volunteers, the plasma concentration required to produce a 50% reduction in neuromuscular function was determined for both compounds. nih.gov

Kinetic measurements are crucial for developing a dynamic understanding of ligand-receptor interactions. nih.gov For related neuromuscular blocking agents like pancuronium (B99182) and cisatracurium, techniques such as rapid solution exchange protocols with outside-out patches have been used to determine the kinetics of inhibition of acetylcholine-activated currents at physiological temperatures. nih.gov These studies measure association and dissociation rate constants to understand the energetics of antagonism. nih.gov However, specific kinetic rate constants and thermodynamic data for the binding of Desdiacetylvecuronium to nAChRs are not detailed in the available literature. The potency, however, is well-established, with Desdiacetylvecuronium being only slightly less potent than vecuronium. nih.gov

| Compound | Concentration for 50% Neuromuscular Block (ng/mL) | Range (ng/mL) |

|---|---|---|

| Desdiacetylvecuronium | 123 | 109-154 |

| Vecuronium | 102 | 71-123 |

Allosteric Modulation and Binding Site Characterization

Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to the endogenous ligand. nih.gov There is evidence to suggest that steroidal neuromuscular blocking agents can act as allosteric modulators. For instance, pancuronium has been shown to allosterically inhibit the activity of zebrafish nAChRs, with findings suggesting that the extracellular acetylcholine binding site is not the sole determinant of its inhibitory potency. nih.gov

Furthermore, the parent compound vecuronium, along with pancuronium, has been found to interact with an allosteric site on the human muscarinic M2 receptor, which is primarily located in the heart. nih.gov This interaction slows the dissociation of other ligands from the receptor, indicating an allosteric mechanism. nih.gov While these findings highlight the capacity of related aminosteroid (B1218566) compounds to engage in allosteric modulation, specific studies characterizing a distinct allosteric binding site for Desdiacetylvecuronium on nicotinic or other receptors have not been identified.

Ion Channel Modulation and Gating Mechanisms

The primary target of Desdiacetylvecuronium, the nicotinic acetylcholine receptor, is a ligand-gated ion channel. Its modulation is therefore central to the compound's mechanism of action.

Direct Interaction with Ion Channel Subunits

The nAChR at the muscle endplate is a heteropentameric protein composed of two α subunits and one each of β, δ, and ε subunits in the mature form. plos.org Neuromuscular blocking agents like Desdiacetylvecuronium physically bind to these subunits, primarily at the interfaces between them where the acetylcholine binding sites are located. This binding prevents the conformational change necessary for the channel to open in response to acetylcholine. While it is established that the compound interacts with the receptor complex to block ion flow, specific research detailing the binding affinity and interaction of Desdiacetylvecuronium with each individual subunit type (α, β, δ, ε) is not available in the reviewed literature.

Electrophysiological Characterization in Model Systems

Electrophysiological techniques, such as whole-cell patch-clamp and voltage-clamp, are the gold standard for studying the function of ion channels and the effects of pharmacological agents on them. nih.govnih.gov These methods allow for high-resolution measurement of the ionic currents that flow through channels, providing insight into channel gating (opening and closing), conductance, and modulation by drugs. nih.govyoutube.com Such techniques have been used to study the kinetics of competitive antagonism by related neuromuscular blockers at the nAChR. nih.gov However, the scientific literature lacks specific electrophysiological studies that have characterized the effects of Desdiacetylvecuronium on nAChR currents in model systems like Xenopus oocytes or cultured cell lines.

Intracellular Signaling Pathway Perturbations

The established mechanism of action for Desdiacetylvecuronium and other neuromuscular blocking agents is confined to the cell surface at the postsynaptic membrane of the neuromuscular junction. Their role is to block the ion channel function of the nAChR, thereby preventing the initiation of an action potential in the muscle fiber. Based on available scientific literature, there is no evidence to suggest that Desdiacetylvecuronium perturbs intracellular signaling pathways or involves second messenger systems such as cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), or changes in intracellular calcium concentration as a primary or secondary mechanism of action. droracle.ai Its effects are understood to be mediated directly through its interaction with the ligand-gated ion channel at the cell exterior.

Effects on Secondary Messenger Systems

The primary mechanism of action for Desdiacetylvecuronium, similar to its parent compound, is the competitive antagonism of nicotinic acetylcholine receptors at the postjunctional membrane. drugbank.comyoutube.com This blockade prevents the binding of acetylcholine, thereby inhibiting the depolarization of the motor endplate. As a direct consequence of this receptor blockade, the voltage-gated ion channels are not activated, which prevents the influx of sodium ions and the subsequent release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum. drugbank.com

Calcium ions are critical second messengers in muscle cells, and this prevention of their release into the cytosol is the ultimate cause of muscle relaxation. drugbank.com However, it is important to note that this effect on Ca²⁺ is a downstream result of the primary receptor antagonism, rather than a direct modulation of secondary messenger generating systems or a direct interaction with intracellular calcium stores.

Detailed studies specifically investigating the effects of Desdiacetylvecuronium on other major secondary messenger systems, such as those involving cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), inositol triphosphate (IP₃), or diacylglycerol (DAG), have not been identified in the retrieved scientific literature.

Cellular Uptake and Efflux Mechanisms

Transporter-Mediated Processes in Cellular Models

Hepatic uptake is a significant determinant of the duration of action for Desdiacetylvecuronium and its parent compound. nih.gov Studies conducted on isolated perfused rat livers demonstrated that vecuronium is rapidly taken up by the liver, with a substantial portion being metabolized to Desdiacetylvecuronium (the 3-hydroxy metabolite) and excreted in the bile. nih.gov This rapid uptake and clearance from circulation by the liver strongly suggest the involvement of transporter-mediated processes. nih.govnih.gov While the specific solute carrier (SLC) or ATP-binding cassette (ABC) transporters responsible for the cellular uptake and efflux of Desdiacetylvecuronium in hepatocytes have not been definitively identified in the available research, the process is considered a major contributor to the compound's clearance. nih.gov

Membrane Permeability and Partition Coefficient Studies

The ability of a compound to cross cellular membranes is influenced by its lipid solubility, which can be estimated by its partition or distribution coefficient. A study measuring the n-octanol/water distribution coefficients found that Desdiacetylvecuronium is less lipid-soluble than its parent compound, vecuronium. nih.gov At a physiological pH of 7.4, the mean distribution coefficient for Desdiacetylvecuronium was found to be 0, indicating low lipid solubility, which suggests limited passive diffusion across cell membranes. nih.gov

| Compound | Mean n-Octanol/Water Distribution Coefficient (pH 7.4) | Standard Deviation |

|---|---|---|

| Desdiacetylvecuronium (3-hydroxy vecuronium) | 0.00 | N/A |

| Vecuronium | 0.12 | 0.1 |

Table 1. Comparison of n-Octanol/Water Distribution Coefficients for Desdiacetylvecuronium and Vecuronium at 37°C and pH 7.4. Data sourced from a 1993 study in the British Journal of Anaesthesia. nih.gov

This lower lipid solubility of the metabolite compared to the parent drug implies that its movement across biological membranes is more likely dependent on transporter-mediated processes rather than passive permeation. nih.govaneskey.com

Biochemical Pathways and Biotransformation of Desdiacetylvecuronium

Enzymatic Hydrolysis and Oxidation Pathways

The principal route of metabolism for vecuronium (B1682833) leading to the formation of desdiacetylvecuronium is hydrolysis. This process involves the removal of acetyl groups from the steroid nucleus of the vecuronium molecule.

The deacetylation of vecuronium is a key step in its metabolism. This hydrolysis of the acetyl esters at the C3 and C17 positions of the steroid nucleus can occur through the action of esterases wikipedia.org. While the specific esterases responsible for the complete deacetylation to 3,17-desacetylvecuronium have not been extensively characterized, it is understood that both plasma and hepatic esterases can contribute to the hydrolysis of ester-containing drugs.

The cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of many drugs nih.govopenanesthesia.org. While hydrolysis is the primary route for vecuronium metabolism, the involvement of CYP enzymes, particularly in the hepatic system, has been investigated for structurally similar aminosteroid (B1218566) neuromuscular blockers. For instance, studies on rocuronium, which shares a similar steroidal structure with vecuronium, have shown interactions with human liver microsomal CYPs, specifically inhibiting CYP3A4, CYP2C9, and CYP2C19 nih.govresearchgate.net.

Species-Specific Metabolic Differences in Preclinical Models (Non-Human)

Significant species differences exist in drug metabolism, which is a critical consideration in preclinical toxicology studies. These differences can be observed in both Phase I and Phase II metabolic pathways.

In preclinical studies, the metabolism of vecuronium has been investigated in several animal models, revealing species-specific differences. For example, in anesthetized rats, biliary excretion is a major route of elimination for vecuronium, with about half of the dose being excreted in the bile within 7 hours pfizer.com. In an isolated perfused rat liver model, approximately 40% of the administered vecuronium was excreted in the bile unchanged, and another 30% as the 3-hydroxy metabolite (3-desacetylvecuronium) nih.gov. This study did not detect other metabolites in the bile, suggesting that in rats, 3-deacetylation is a primary metabolic step, and further deacetylation to 3,17-desacetylvecuronium may be less prominent or the metabolite is eliminated via other routes.

Animal screening in dogs and cats has been used to assess the potency of the 3-desacetylvecuronium (B1250577) metabolite pfizer.com. The relative potency of vecuronium and its desacetylated metabolites has also been determined in the rat hemidiaphragm in vitro nih.gov. These studies, while not providing a complete metabolic profile of desdiacetylvecuronium across different species, highlight the variability in drug handling among common preclinical models. The table below summarizes some of the observed species-specific metabolic characteristics related to vecuronium.

Species-Specific Metabolic Observations for Vecuronium and its Metabolites

| Preclinical Model | Metabolic Pathway/Observation | Reference |

|---|---|---|

| Rat | Major biliary excretion of vecuronium and its 3-hydroxy metabolite. | pfizer.comnih.gov |

| Rat | Relative potency of vecuronium and its desacetylated metabolites determined in vitro. | nih.gov |

| Cat | Circulatory bypass of the liver prolongs recovery from vecuronium, indicating significant hepatic metabolism. | pfizer.com |

| Dog | Used in animal screening to assess the potency of the 3-desacetylvecuronium metabolite. | pfizer.com |

These species-specific differences underscore the importance of careful selection of animal models in preclinical studies to accurately predict the metabolic fate of drugs and their metabolites in humans.

Qualitative and Quantitative Differences in Non-Human Metabolite Profiles

The metabolic profile of vecuronium and its metabolites, including Desdiacetylvecuronium, can exhibit significant species-specific variations. Understanding these differences is crucial for the selection of appropriate animal models in preclinical studies.

In an in vitro study using an isolated perfused rat liver, approximately 40% of the administered vecuronium was excreted unchanged in the bile, while another 30% was excreted as a 3-hydroxy metabolite. nih.gov Notably, no metabolites were detected in the perfusate in this rat model. nih.gov This suggests that in rats, hepatic uptake and biliary excretion are major pathways of elimination for vecuronium and its metabolites.

In contrast, studies in humans have identified 3-desacetylvecuronium as the principal and pharmacologically active metabolite. nih.gov This metabolite demonstrates a smaller plasma clearance and a longer elimination half-life compared to the parent compound, vecuronium. nih.gov

The table below summarizes the known and potential metabolites of vecuronium in different species, highlighting the existing knowledge and the gaps in comparative data.

| Animal Model | Primary Metabolites Identified | Quantitative Data (e.g., % of total metabolites) | Key Excretion Route |

|---|---|---|---|

| Rat | 3-hydroxy-vecuronium, Unchanged Vecuronium | ~30% as 3-hydroxy metabolite in bile nih.gov | Biliary nih.gov |

| Dog | Data not available | Data not available | Data not available |

| Monkey | Data not available | Data not available | Data not available |

| Human | 3-desacetylvecuronium, 17-desacetylvecuronium, 3,17-desacetylvecuronium | 3-desacetylvecuronium is the principal metabolite nih.gov | Renal and Hepatic |

The lack of comprehensive, quantitative data on the metabolite profiles of Desdiacetylvecuronium and its parent compound in commonly used non-human species such as dogs and monkeys underscores a significant area for future research.

Advanced Analytical and Bioanalytical Methodologies for Desdiacetylvecuronium Research

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification and precise quantification of Desdiacetylvecuronium. Its ability to provide accurate mass measurements allows for the determination of elemental composition and aids in the structural elucidation of the metabolite and its fragmentation products.

LC-MS/MS Method Development for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the sensitive and selective quantification of Desdiacetylvecuronium in biological samples. nih.govnih.govsemanticscholar.org Method development focuses on optimizing sample preparation, chromatographic separation, and mass spectrometric detection to achieve low limits of detection and quantification, essential for pharmacokinetic studies.

Sample Preparation: Effective extraction of Desdiacetylvecuronium and its parent compound from complex matrices like plasma and tissue is critical. Solid-phase extraction (SPE) is a commonly employed technique, utilizing cartridges such as weak cation exchangers to isolate the quaternary ammonium (B1175870) compounds from endogenous interferences. umin.ac.jpnih.gov Protein precipitation is another viable, simpler sample preparation technique. oup.comresearchgate.net

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically used for separation. nih.govnih.gov Columns like C18 are effective, and gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or ammonium formate) is used to achieve separation from vecuronium (B1682833) and other metabolites. nih.govoup.com The separation of vecuronium, 3-desacetylvecuronium (B1250577), and 3,17-bisdesacetylvecuronium can be achieved in under 10 minutes. umin.ac.jpnih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is highly effective for these permanently charged molecules. umin.ac.jpnih.govoup.com Detection is often performed using multiple reaction monitoring (MRM), which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govsemanticscholar.org For Desdiacetylvecuronium (3-desacetylvecuronium), the protonated molecule is monitored for fragmentation.

A summary of typical LC-MS/MS parameters is presented below:

| Parameter | Typical Value/Condition | Source |

| Sample Preparation | Solid-Phase Extraction (SPE) | umin.ac.jpnih.gov |

| HPLC Column | Reversed-Phase C18 | nih.gov |

| Mobile Phase | Acetonitrile (B52724)/0.1% Formic Acid Gradient | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | umin.ac.jpoup.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govsemanticscholar.org |

| Linear Range | 0.01 to 1.00 mg/L | nih.gov |

| Limit of Detection | 0.005 mg/L in blood | nih.gov |

Accurate Mass Measurement and Fragmentation Pathway Analysis

Accurate mass measurement, a key feature of HRMS, allows for the determination of a compound's elemental formula with high confidence, distinguishing it from other molecules with the same nominal mass. nih.gov This is crucial for confirming the identity of Desdiacetylvecuronium in various samples.

The fragmentation of Desdiacetylvecuronium and related compounds upon collision-induced dissociation (CID) provides structurally informative data. umin.ac.jpnih.gov In ESI-MS, Desdiacetylvecuronium (3-OH-VEC) can be observed as a singly charged molecule [M]⁺ at m/z 515.4 or a doubly charged molecule [M+H]²⁺ at m/z 258.1, which is often the base peak. umin.ac.jpoup.com A characteristic fragment ion observed in the mass spectra of vecuronium and its metabolites corresponds to the piperidine (B6355638) moieties. umin.ac.jp The analysis of these fragmentation pathways is essential for the unequivocal identification of the metabolite, especially in forensic and clinical toxicology. umin.ac.jpresearchgate.net

Key mass-to-charge ratios (m/z) for vecuronium metabolites are detailed in the table below:

| Compound | Molecular Ion Type | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Source |

| Vecuronium (VEC) | [M+H]²⁺ | 279.2 | 99.9 (Piperidine moiety) | umin.ac.jp |

| Desdiacetylvecuronium (3-OH-VEC) | [M+H]²⁺ | 258.1 | 99.9 (Piperidine moiety) | umin.ac.jp |

| 3,17-bisdesacetylvecuronium (3,17-OH-VEC) | [M+H]²⁺ | 237.1 | 99.9 (Piperidine moiety) | umin.ac.jp |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed structural and conformational information about Desdiacetylvecuronium in solution. nih.gov It provides data on the connectivity of atoms and their spatial relationships, which is fundamental to understanding its biological activity.

Ligand-Based NMR for Receptor Binding Studies

Ligand-based NMR methods can be employed to study the interaction of Desdiacetylvecuronium with its biological target, the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the ligand are in close contact with the receptor. While specific NMR studies on the receptor binding of Desdiacetylvecuronium are not extensively published, the known interaction of its parent compound and metabolites with the neuromuscular junction provides a strong basis for such investigations. nih.gov These studies can reveal the binding epitope of the molecule, providing insights into the molecular determinants of its antagonist activity at the receptor. nih.govsci-hub.se

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of Desdiacetylvecuronium from its parent drug, other metabolites, and any synthesis-related impurities. researchgate.net These techniques are essential for assessing the purity of bulk drug substance and for isolating the compound for further study.

High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. nih.govsielc.com The choice of stationary phase and mobile phase is critical for achieving optimal separation.

Common Chromatographic Conditions for Vecuronium and Metabolites:

Stationary Phase: Reversed-phase columns, such as C18 or specialized columns like Newcrom R1, are commonly used. nih.govsielc.com

Mobile Phase: A mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or formate) is typically employed in a gradient or isocratic mode. umin.ac.jpsielc.com

Detection: Due to the lack of a strong chromophore, detection can be challenging. Electrochemical detection has been successfully used, as has mass spectrometry, which offers superior sensitivity and specificity. umin.ac.jpnih.gov

The purity of a sample can be assessed by analyzing the chromatogram for the presence of extraneous peaks. Peak purity can be further confirmed using photodiode array (PDA) detection or, more definitively, by coupling the chromatograph to a mass spectrometer.

Chiral Chromatography for Stereoisomer Resolution

Desdiacetylvecuronium is a complex steroidal molecule possessing multiple chiral centers. As such, it can exist as various stereoisomers. These isomers may exhibit different pharmacological and toxicological profiles, making their separation and individual characterization crucial. Chiral chromatography is the definitive method for resolving enantiomers and diastereomers, employing a chiral stationary phase (CSP) to create a chiral environment where stereoisomers can interact differently, leading to differential retention times and subsequent separation nih.govgcms.cz.

The development of a chiral chromatographic method for Desdiacetylvecuronium would involve the selection of an appropriate CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are commonly used for their broad enantioselectivity gcms.cz. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte's stereoisomers and the CSP. The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each stereoisomer, enabling their resolution. High-performance liquid chromatography (HPLC) is the most common platform for this type of separation.

Key Research Findings:

Method Development: A typical method would involve screening various CSPs and mobile phase compositions to achieve optimal resolution between the stereoisomers of Desdiacetylvecuronium.

High Efficiency: Modern methods may utilize core-shell particle columns to achieve high-efficiency separations in shorter analysis times nih.govdntb.gov.ua.

Detection: Detection is commonly performed using mass spectrometry (MS) or UV-Vis spectroscopy, providing the sensitivity needed for bioanalytical applications nih.gov.

The table below summarizes key aspects of chiral chromatography relevant to the analysis of complex molecules like Desdiacetylvecuronium.

| Parameter | Description | Relevance to Desdiacetylvecuronium Analysis |

| Chiral Stationary Phase (CSP) | A stationary phase that is itself chiral, allowing for differential interaction with enantiomers. | Essential for separating the potential stereoisomers of Desdiacetylvecuronium. Polysaccharide or cyclodextrin-based phases are likely candidates. |

| Mobile Phase | The solvent that moves the analyte through the column. Its composition can be altered to optimize separation. | The polarity and additives in the mobile phase can significantly affect the resolution and retention times of the isomers. |

| Resolution (Rs) | A quantitative measure of the degree of separation between two chromatographic peaks. | A high resolution value is critical to accurately quantify each stereoisomer without interference from the others. |

| Separation Factor (α) | The ratio of the retention factors of two adjacent peaks, indicating the selectivity of the system. | A value greater than 1 is necessary for any separation to occur. |

Microfluidic-Based Separation Systems Development

Microfluidics, the science and technology of processing and manipulating minute amounts of fluids in channels with dimensions of tens to hundreds of micrometers, offers promising avenues for the analysis of Desdiacetylvecuronium nih.gov. These "lab-on-a-chip" systems can integrate sample preparation, separation, and detection into a single device, reducing sample and reagent consumption, shortening analysis times, and enabling high-throughput screening.

The development of microfluidic systems for Desdiacetylvecuronium research can focus on two main areas: bioanalytical separation and advanced cellular models. For separation, techniques like dielectrophoresis (DEP) or hydrodynamic focusing could be adapted to isolate the metabolite from complex biological fluids like plasma or urine mdpi.comnih.gov. DEP separates particles based on their dielectric properties in a non-uniform electric field, a principle that could be applied to separate Desdiacetylvecuronium from other components based on differences in size and polarizability mdpi.com.

More advanced applications involve creating microfluidic neuromuscular junction (NMJ) models protheragen.usbiotecnika.org. These organ-on-a-chip platforms allow researchers to study the metabolism of vecuronium to Desdiacetylvecuronium and its subsequent effect on neuromuscular transmission in a highly controlled, human-relevant microenvironment.

Key Research Findings:

High Throughput: Microfluidic devices can be designed for parallel processing, significantly increasing the speed of analysis compared to conventional methods mdpi.com.

Miniaturization: The small scale reduces the volume of precious samples and expensive reagents required for analysis nih.gov.

Integration: Multiple analytical steps (e.g., extraction, separation, detection) can be integrated onto a single chip, automating the workflow and reducing manual error nih.gov.

The following table outlines potential microfluidic techniques and their applicability to Desdiacetylvecuronium research.

| Microfluidic Technique | Principle of Separation | Potential Application for Desdiacetylvecuronium |

| Hydrodynamic Focusing | Utilizes laminar flow properties to manipulate particle or molecule streams based on size and diffusion. | Isolation of Desdiacetylvecuronium from larger blood components prior to downstream analysis. |

| Dielectrophoresis (DEP) | Movement of polarizable particles in a non-uniform electric field. | Separation from other small molecules or cellular debris based on differences in dielectric properties. |

| Organ-on-a-Chip | Mimics the physiology of an organ or tissue in a microfluidic device. | Development of neuromuscular junction (NMJ) models to study the formation and activity of Desdiacetylvecuronium in vitro protheragen.usbiotecnika.org. |

| Integrated Solid-Phase Extraction (SPE) | Incorporates a solid sorbent within the microfluidic channels to capture and concentrate the analyte. | On-chip sample cleanup and pre-concentration of Desdiacetylvecuronium from biological samples. |

Spectroscopic Methods for Molecular Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quantification of Desdiacetylvecuronium. These methods rely on the interaction of electromagnetic radiation with the molecule to provide information about its chemical structure, functional groups, and stereochemistry.

Infrared and Ultraviolet-Visible Spectroscopy Applications

Infrared (IR) Spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending youtube.comkhanacademy.org. The IR spectrum of Desdiacetylvecuronium would provide a unique "fingerprint," allowing for its identification and the confirmation of its structural features resulting from the deacetylation of vecuronium. For instance, the disappearance of one ester carbonyl (C=O) stretch and the appearance of a hydroxyl (O-H) stretch would be key indicators of its formation from a diacetylated precursor. This technique is valuable for confirming the identity of synthesized standards and for studying the metabolic process nih.govmdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum technologynetworks.com. This absorption is associated with electronic transitions within the molecule, particularly in systems with chromophores (light-absorbing groups) mdpi.com. While the steroidal backbone of Desdiacetylvecuronium may not have strong chromophores, this technique is often coupled with liquid chromatography for quantitative analysis basicmedicalkey.com. The absorbance at a specific wavelength is proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law, making it a robust method for quantification in pharmaceutical analysis and pharmacokinetic studies.

The table below lists the expected spectroscopic data for Desdiacetylvecuronium.

| Spectroscopic Technique | Information Provided | Expected Observations for Desdiacetylvecuronium |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Presence of O-H stretching vibrations (from deacetylation), C=O stretching from the remaining ester group, and C-N and C-O bond vibrations characteristic of the steroidal backbone. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Quantification and detection of chromophores. | Limited intrinsic absorbance. Primarily used as a quantitative detection method following chromatographic separation. |

Circular Dichroism for Stereochemical Purity and Conformational Studies

Circular Dichroism (CD) Spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules nih.gov. This technique is exceptionally sensitive to the three-dimensional structure of a molecule, making it an ideal tool for investigating the stereochemistry of Desdiacetylvecuronium.

Stereochemical Purity: The CD spectrum of a chiral molecule is unique to its specific stereoisomeric form; enantiomers, for example, produce mirror-image CD spectra . Therefore, CD spectroscopy can be used to determine the absolute configuration of Desdiacetylvecuronium by comparing its experimental spectrum with that of a known standard or with spectra predicted by quantum chemical calculations nih.gov. It can also be employed to assess the stereochemical purity of a sample, as the presence of an unwanted stereoisomer would alter the observed spectrum nih.gov.

Conformational Studies: The CD spectrum is highly sensitive to the molecule's conformation, or its spatial arrangement of atoms rsc.org. The steroidal framework of Desdiacetylvecuronium has a degree of flexibility. CD spectroscopy can be used to study how the molecule's conformation changes in response to different environments, such as varying solvent polarity or binding to a biological target like the nicotinic acetylcholine receptor nih.govscirp.org. Such studies provide valuable insights into the structure-activity relationship of the metabolite. The technique is particularly powerful for analyzing the conformation of complex organic molecules like steroids mdpi.com.

The following table summarizes the key applications of Circular Dichroism in the study of Desdiacetylvecuronium.

| Application | Methodology | Insights Gained |

| Determination of Absolute Configuration | Comparison of the experimental CD spectrum with theoretical calculations or a reference standard. | Unambiguous assignment of the three-dimensional arrangement of atoms at all chiral centers nih.gov. |

| Assessment of Stereochemical Purity | Analysis of the shape and intensity of the CD spectrum to detect the presence of contaminating stereoisomers. | Quantification of the enantiomeric or diastereomeric excess in a sample nih.gov. |

| Conformational Analysis | Monitoring changes in the CD spectrum under different conditions (e.g., solvent, temperature). | Understanding the conformational dynamics of the Desdiacetylvecuronium molecule and how it might interact with its biological targets rsc.orgmdpi.com. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Desdiacetylvecuronium and Analogues

Design and Synthesis of Chemically Modified Desdiacetylvecuronium Analogues

The design of novel analogues of Desdiacetylvecuronium is guided by the established SAR of the aminosteroid (B1218566) class of muscle relaxants. The core principle involves modifying the chemical structure to enhance potency, alter the onset and duration of action, and minimize side effects. The rigid androstane (B1237026) skeleton serves as a scaffold for positioning two acetylcholine-like fragments at an optimal distance to antagonize nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. nih.gov

Rational drug design utilizes pharmacophore models to identify the essential steric and electronic features required for biological activity. nih.govresearchgate.net For aminosteroid neuromuscular blockers, the key pharmacophoric features include two positively charged nitrogen atoms (one quaternary, one tertiary) separated by the rigid steroid nucleus, which acts as a spacer. wikipedia.org

In Desdiacetylvecuronium, the key functional groups available for modification are the remaining 17-position acetyl group and the tertiary amine at the 2-position. Rational design strategies for new analogues would focus on:

Modification of the 17-position ester: Altering the acyl group to vary its size, lipophilicity, and hydrogen-bonding capacity could modulate receptor affinity and pharmacokinetic properties.

Modification of the 2-position piperidino group: Introducing substituents on the piperidine (B6355638) ring could influence the basicity of the tertiary amine and its interaction with the receptor.

Alterations to the steroid backbone: While more synthetically challenging, modifications to the steroid ring system could change the rigidity and the distance between the key nitrogen centers.

The design process is guided by the hypothesis that less potent aminosteroid drugs tend to have a more rapid onset of action. nih.gov Therefore, modifications that slightly decrease binding affinity in a controlled manner could be a strategic goal for developing faster-acting agents.

Combinatorial chemistry provides a high-throughput platform for synthesizing a large number of structurally diverse analogues, known as a chemical library, in a single process. wikipedia.orgnih.gov While specific applications of combinatorial chemistry for Desdiacetylvecuronium are not extensively documented, the principles can be readily applied.

A hypothetical combinatorial approach could involve a solid-phase synthesis strategy where the aminosteroid scaffold is anchored to a resin. ijpsr.comrjptonline.org A library of analogues could then be generated by reacting the anchored intermediate with a diverse set of building blocks. For instance:

Parallel Synthesis: Using a multi-well plate format, the core Desdiacetylvecuronium precursor could be acylated at the 17-hydroxyl position with a wide array of different carboxylic acids, each in a separate well. This would rapidly generate a library of compounds with varying 17-position ester groups.

Split-and-Pool Synthesis: This method allows for the creation of even larger and more complex libraries. wikipedia.org A batch of resin-bound steroid cores could be split into multiple portions, each undergoing a different chemical reaction (e.g., acylation). The portions are then pooled, mixed, and split again for a subsequent reaction at a different site on the molecule. This process can generate thousands of unique compounds for high-throughput screening. wisdomlib.org

These combinatorial libraries can then be screened to identify compounds with desirable neuromuscular blocking characteristics, accelerating the discovery of new lead compounds. rjptonline.org

In Silico Modeling and Computational Chemistry

Computational methods are indispensable tools in modern drug design, allowing for the prediction of molecular properties and interactions before undertaking complex and costly synthesis.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. ijnc.ir For Desdiacetylvecuronium and its analogues, docking studies would be performed against the ligand-binding domain of the nAChR. These simulations can reveal key interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces, between the analogue and specific amino acid residues in the receptor's binding pocket. frontiersin.org

Molecular dynamics (MD) simulations are then used to assess the stability of the predicted ligand-receptor complex over time. nih.govmdpi.com MD simulations provide insights into the conformational changes of both the ligand and the receptor upon binding, offering a more dynamic and realistic view of the interaction. ijnc.ir The results from these simulations, such as binding free energy, can be used to rank potential analogues and prioritize the most promising candidates for synthesis.

| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (nAChR) |

|---|---|---|---|

| Desdiacetylvecuronium (Reference) | - | -11.5 | Trp149, Tyr190, Asp200 |

| Analogue 1 | 17-propionyl ester | -11.8 | Trp149, Tyr190, Asp200 |

| Analogue 2 | 17-butyryl ester | -12.1 | Trp149, Tyr190, Asp200, Gly153 |

| Analogue 3 | 17-hydroxyl (deacylated) | -9.8 | Trp149, Asp200 |

This table presents hypothetical data for illustrative purposes, showing how docking simulations could be used to compare the binding affinities of designed Desdiacetylvecuronium analogues.

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the electronic properties of molecules. chemrxiv.org These calculations can provide valuable information about a molecule's reactivity and its potential for intermolecular interactions. Key properties calculated include:

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential). This helps predict where the molecule is likely to engage in electrostatic interactions with the receptor.

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's chemical reactivity and stability. chemrxiv.org

Partial Atomic Charges: Calculating the charge on each atom helps to quantify the polarity of bonds and predict the strength of electrostatic interactions and hydrogen bonds.

By analyzing these electronic properties for a series of Desdiacetylvecuronium analogues, researchers can build QSAR models that correlate these properties with observed biological activity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Desdiacetylvecuronium | -6.2 | 1.5 | 7.7 | 2.1 |

| Analogue 1 (17-propionyl) | -6.3 | 1.4 | 7.7 | 2.3 |

| Analogue 2 (17-butyryl) | -6.3 | 1.3 | 7.6 | 2.5 |

| Analogue 3 (17-hydroxyl) | -6.0 | 1.8 | 7.8 | 1.8 |

This table presents hypothetical data from quantum chemical calculations for a series of Desdiacetylvecuronium analogues, illustrating key electronic descriptors used in QSAR studies.

Pharmacophore Development and Optimization

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to exert a specific biological effect. dovepress.comresearchgate.net The development of a pharmacophore model for Desdiacetylvecuronium analogues begins with the established model for aminosteroid neuromuscular blockers.

The essential features of this pharmacophore include:

Two Cationic Centers: A permanently charged quaternary ammonium (B1175870) group (at the 16-position) and a protonated tertiary amine (at the 2-position) are critical for binding to the anionic sites on the nAChR.

A Rigid Hydrophobic Core: The steroid backbone acts as a non-flexible spacer to maintain the precise distance between the two cationic centers.

Hydrogen Bond Acceptors: The oxygen atoms of the ester group(s) can act as hydrogen bond acceptors, contributing to the binding affinity.

QSAR studies can quantify the relationship between these structural features and neuromuscular blocking potency. creative-biolabs.com By creating a model that relates descriptors (such as interatomic distances, van der Waals volumes, and electronic properties) to biological activity, the pharmacophore can be optimized. For example, a 3D-QSAR model could reveal that increasing the bulk of the substituent at the 17-position negatively correlates with activity, or that a specific distance between the two nitrogen atoms is optimal for potency. This refined pharmacophore model can then be used as a template in virtual screening campaigns to identify new molecules from large chemical databases that fit the model and are therefore likely to be active. nih.gov

| Pharmacophoric Feature | Description | Contribution to Activity |

|---|---|---|

| Cationic Center 1 (N16+) | Quaternary ammonium group | Essential for binding to anionic site on nAChR |

| Cationic Center 2 (N2) | Tertiary amine (protonated at physiological pH) | Essential for binding to second anionic site on nAChR |

| Hydrophobic Core | Steroid A, B, C, D rings | Provides rigid scaffold and maintains optimal N-N distance |

| Hydrogen Bond Acceptor | Carbonyl oxygen of 17-acetyl group | Contributes to binding affinity through H-bonding |

This table summarizes the key features of a pharmacophore model for Desdiacetylvecuronium and their importance for neuromuscular blocking activity.

Identification of Key Structural Features for Biological Activity

The neuromuscular blocking effect of Desdiacetylvecuronium and related aminosteroid compounds is primarily dictated by a combination of core structural components and specific functional groups.

The foundational androstane steroid nucleus provides a rigid and bulky framework, which is crucial for the correct spatial orientation of the functional groups responsible for receptor interaction. This steroid backbone ensures an optimal distance between key interactive moieties.

A pivotal feature is the presence of a quaternary ammonium group . This positively charged nitrogen atom is essential for binding to the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. In the case of vecuronium (B1682833) and its metabolites, the quaternization is at the 16-position of the steroid D-ring. The nature of the substituent on this quaternary nitrogen influences potency, with a methyl group generally considered optimal.

The most significant determinants of potency within this series are the acetyl groups at the 3- and 17-positions of the steroid nucleus. These groups are believed to mimic the structure of acetylcholine, the endogenous neurotransmitter, thereby facilitating high-affinity binding to the nAChR. wikipedia.org The presence and position of these acetyl esters are critical for potent neuromuscular blockade. aneskey.com

Desdiacetylvecuronium, as its name suggests, lacks one or both of these acetyl groups compared to its parent compound, vecuronium. The specific isomeric form of Desdiacetylvecuronium (i.e., 3-desacetyl, 17-desacetyl, or 3,17-bisdesacetyl) will have a profound impact on its biological activity.

Derivation of Structure-Activity Hypotheses

Based on the identified key structural features, several structure-activity hypotheses can be formulated for Desdiacetylvecuronium and its analogues:

The "Bis-Acetyl" Hypothesis for High Potency: The presence of both the 3-acetyl and 17-acetyl groups is hypothesized to be a primary requirement for maximal neuromuscular blocking potency. Removal of either one of these groups is expected to lead to a significant decrease in activity.

Differential Importance of Acetyl Group Positions: The acetyl group at the 17-position is hypothesized to be more critical for high-affinity binding to the nicotinic acetylcholine receptor than the acetyl group at the 3-position. Therefore, 17-desacetylvecuronium is predicted to be significantly less potent than 3-desacetylvecuronium (B1250577).

The Quaternary Ammonium Anchor: The positively charged quaternary ammonium group is essential for the initial electrostatic interaction with the anionic subsite of the nicotinic acetylcholine receptor, acting as a molecular anchor. Any modification that reduces the positive charge or alters the steric bulk around this group is expected to diminish activity.

The Steroid Scaffold's Role in Spatial Presentation: The rigid steroid nucleus is hypothesized to function as a scaffold, presenting the acetyl groups and the quaternary ammonium moiety in a precise three-dimensional arrangement that complements the binding site on the receptor.

These hypotheses are supported by experimental data comparing the potencies of vecuronium and its deacetylated metabolites. For instance, in vitro studies on the rat hemidiaphragm have provided quantitative data on the relative potencies of these compounds.

| Compound | Relative Potency (Vecuronium = 1) |

|---|---|

| Vecuronium | 1 |

| 3-Desacetylvecuronium | 1.2 |

| 3,17-Bisdesacetylvecuronium | 27 |

Table 1. Relative neuromuscular blocking potency of vecuronium and its deacetylated metabolites in the rat hemidiaphragm in vitro. nih.gov A lower relative potency value indicates higher activity.

The data clearly indicates that while the removal of the 3-acetyl group (3-Desacetylvecuronium) results in a compound with comparable potency to vecuronium, the removal of both acetyl groups (3,17-Bisdesacetylvecuronium) leads to a dramatic 27-fold decrease in potency. nih.gov This strongly supports the hypothesis that the acetyl groups are crucial for high activity, with the 17-acetyl group playing a particularly important role.

Correlation of Molecular Descriptors with Biological Activity in Preclinical Models (Non-Clinical Endpoints)

While direct QSAR studies on Desdiacetylvecuronium are limited in the public domain, the principles of QSAR can be applied by examining the relationships between the physicochemical properties of aminosteroid neuromuscular blockers and their biological activities.

Physicochemical Property-Activity Relationships

Lipophilicity: There is an established inverse relationship between lipophilicity and neuromuscular blocking potency in the aminosteroid series. researchgate.net More lipophilic compounds tend to have lower potency. This relationship can be quantified using the logarithm of the octanol-water partition coefficient (log P) or distribution coefficient (log D). For instance, a study on various neuromuscular blocking agents found a wide range of log D values, with vecuronium being one of the more lipophilic compounds in the series. nih.gov The deacetylation of vecuronium to form Desdiacetylvecuronium would be expected to increase its polarity (decrease lipophilicity), which, according to the general trend, might contribute to a modulation of its potency. However, the dominant effect of the loss of the key acetyl-mimicking groups appears to outweigh the influence of altered lipophilicity on potency.

| Compound | Log D | Protein Binding (%) |

|---|---|---|

| Vecuronium | 0.75 | 31 |

| Rocuronium | - | - |

| Atracurium | - | 63 |

| Succinylcholine | -4.15 | 80 |

Table 2. Physicochemical properties of selected neuromuscular blocking agents. nih.gov Data for Desdiacetylvecuronium is not available in this study, but the trend of varying lipophilicity across the class is evident.

Topological and Electronic Descriptors in QSAR Models

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as charge distribution and orbital energies. The positive charge on the quaternary nitrogen is a critical electronic feature for the initial interaction with the receptor. Furthermore, the electronic nature of the ester groups in vecuronium contributes to its binding affinity. The removal of these groups in Desdiacetylvecuronium alters the electronic landscape of the molecule, which is a key factor in its reduced potency. The carbonyl oxygen of the acetyl group in vecuronium, for example, is thought to act as a hydrogen bond acceptor, an interaction that is lost upon deacetylation. wikipedia.org

While a comprehensive QSAR model incorporating these descriptors for Desdiacetylvecuronium has not been published, the qualitative understanding of the importance of these molecular features provides a solid foundation for the rational design of new neuromuscular blocking agents with desired potency and pharmacokinetic profiles.

Preclinical in Vitro and Ex Vivo Pharmacological Characterization of Desdiacetylvecuronium

Isolated Tissue Bath Studies of Receptor Responsiveness

Isolated tissue bath studies are a cornerstone of classical pharmacology, providing a controlled ex vivo environment to assess the functional responses of tissues to pharmacological agents. nih.gov These assays are instrumental in determining the potency and efficacy of neuromuscular blocking agents by measuring the contractile responses of muscle preparations.

Organ Bath Preparations for Neuromuscular Function Assessment

A standard preparation for assessing neuromuscular function is the isolated phrenic nerve-hemidiaphragm of a rat. In this setup, the hemidiaphragm muscle with its intact phrenic nerve is dissected and mounted in an organ bath. This bath contains a physiological salt solution, often Tyrode's solution, maintained at a constant temperature and continuously aerated with a mixture of oxygen and carbon dioxide to ensure tissue viability.

The phrenic nerve is stimulated electrically, which elicits a contractile response in the diaphragm muscle. This contraction is measured and recorded, typically via an isometric force transducer. The preparation allows for the direct application of drugs to the bath, enabling the study of their effects on neuromuscular transmission.

Dose-Response Characterization in Muscle and Nerve Preparations

The potency of a neuromuscular blocking agent is determined by establishing a dose-response relationship. In the case of Desdiacetylvecuronium, its neuromuscular blocking activity has been evaluated in the rat hemidiaphragm preparation. nih.gov By adding cumulative concentrations of Desdiacetylvecuronium to the organ bath, the progressive reduction in the twitch response of the muscle to nerve stimulation can be quantified.

Studies have demonstrated that Desdiacetylvecuronium is a potent neuromuscular blocking drug. nih.gov In a comparative in vitro study using the rat hemidiaphragm, the relative potency of Desdiacetylvecuronium was found to be comparable to that of its parent compound, vecuronium (B1682833). nih.gov The study established the relative potency at the ED50 level (the concentration required to produce 50% of the maximal effect). The potency ratio of vecuronium to 3-desacetylvecuronium (B1250577) was determined to be 1:1.2. nih.gov This indicates that Desdiacetylvecuronium is slightly more potent than vecuronium in this ex vivo model. Another study in human volunteers found that the plasma concentration of Desdiacetylvecuronium that produced a 50% neuromuscular block was 123 ng/ml, compared to 102 ng/ml for vecuronium. nih.gov

When Desdiacetylvecuronium is studied in combination with vecuronium in the rat hemidiaphragm preparation, their interaction is additive. nih.gov This suggests that both compounds act on the same receptor site and their combined effect is the sum of their individual effects.

Interactive Data Table: Relative Potency of Vecuronium and its Metabolites in Rat Hemidiaphragm nih.gov

| Compound | Relative Potency (ED50) |

| Vecuronium | 1 |

| Desdiacetylvecuronium (3-desacetyl vecuronium) | 1.2 |

| 3,17-desacetyl vecuronium | 27 |

Cell-Based Assays for Receptor Activation and Functional Responses

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are widely used to study the activation or inhibition of specific signaling pathways that result in changes in gene expression. For a compound like Desdiacetylvecuronium, which acts on nicotinic acetylcholine (B1216132) receptors (nAChRs), a reporter gene assay could be designed to measure the activity of downstream signaling pathways linked to these receptors, although nAChRs are primarily ion channels and their activation does not typically lead to direct transcriptional changes in the same way as nuclear receptors.

However, if nAChR activation were to modulate a signaling pathway that influences transcription factor activity, a reporter construct containing the response element for that transcription factor driving the expression of a reporter gene (e.g., luciferase or beta-galactosidase) could be used. Cells expressing the nAChR of interest would be treated with Desdiacetylvecuronium, and the change in reporter gene expression would be quantified.

Calcium Flux and Membrane Potential Assays in Cell Lines

Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation, allow the influx of cations, including sodium and calcium, leading to membrane depolarization. Calcium flux and membrane potential assays are therefore highly relevant for characterizing the activity of compounds acting on these receptors.

Calcium Flux Assays: These assays utilize fluorescent dyes that are sensitive to intracellular calcium concentrations. Cells expressing the target nAChR are loaded with a calcium-sensitive dye. Upon application of an agonist, the opening of the ion channel leads to an influx of calcium, which is detected as an increase in fluorescence. The effect of an antagonist like Desdiacetylvecuronium would be measured by its ability to inhibit the calcium influx induced by a known nAChR agonist.

Membrane Potential Assays: These assays employ voltage-sensitive fluorescent dyes that change their fluorescence intensity in response to changes in the cell's membrane potential. In a cell line expressing nAChRs, the application of an agonist would cause depolarization, which is detected by the dye. Desdiacetylvecuronium's antagonistic properties would be quantified by its ability to block this agonist-induced depolarization.

Microelectrode Array (MEA) Recordings in Neuronal and Muscle Cultures

Microelectrode arrays (MEAs) are platforms that contain a grid of electrodes, allowing for the non-invasive, long-term recording of the electrical activity of cultured cells, such as neurons or muscle cells. This technique provides insights into the electrophysiological effects of a compound on cellular activity and network function. No specific studies utilizing MEA recordings for Desdiacetylvecuronium have been identified in the available literature. The following describes how this technology could be applied.

In a typical experiment, primary neurons or muscle cells, or co-cultures of both, are grown on the MEA dish. The electrodes detect extracellular field potentials, which represent the summed electrical activity of the cells in their vicinity, including action potentials (spikes) and synaptic activity.

Electrophysiological Measurements of Compound Activity

The primary mechanism of action of Desdiacetylvecuronium, like its parent compound vecuronium, is the competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction. drugbank.com This interaction prevents the binding of acetylcholine, leading to a blockade of neuromuscular transmission and subsequent muscle relaxation.

In vitro studies on the rat hemidiaphragm preparation have been instrumental in quantifying the neuromuscular blocking potency of Desdiacetylvecuronium relative to vecuronium and its other metabolites. One such study established the dose-response relationships for vecuronium, 3-desacetylvecuronium, and 3,17-desacetylvecuronium (Desdiacetylvecuronium). The relative potency for producing a maximal effect was determined, providing a clear comparison of these compounds' activity at the neuromuscular junction. nih.gov

The study revealed that Desdiacetylvecuronium is a significantly less potent neuromuscular blocking agent compared to vecuronium and 3-desacetylvecuronium. The relative potency at the EDmax50 level (the concentration required to produce 50% of the maximal effect) followed the order of 1:1.2:27 for vecuronium, 3-desacetylvecuronium, and Desdiacetylvecuronium, respectively. nih.gov This indicates that a substantially higher concentration of Desdiacetylvecuronium is required to achieve the same degree of neuromuscular blockade as its parent compound.

Furthermore, the interaction between vecuronium and Desdiacetylvecuronium was found to be antagonistic. When co-administered, the combined effect of vecuronium and Desdiacetylvecuronium was less than what would be expected if their effects were simply additive. nih.gov This suggests a complex interaction at the receptor level.

| Compound | Relative Potency (EDmax50) | Interaction with Vecuronium |

|---|---|---|

| Vecuronium | 1 | - |

| 3-desacetylvecuronium | 1.2 | Additive |

| Desdiacetylvecuronium (3,17-didesacetylvecuronium) | 27 | Antagonistic |

Enzyme Activity Assays and Inhibitory Profile Determination

For instance, research has shown that pancuronium (B99182), a compound structurally related to vecuronium, and vecuronium itself can act as noncompetitive inhibitors of the norepinephrine (B1679862) transporter (NET). However, the potency of vecuronium in this regard was found to be lower than that of pancuronium, and similar studies involving Desdiacetylvecuronium have not been reported.

Q & A

Basic Research Questions

Q. What validated synthetic pathways are reported for Desdiacetylvecuronium, and how can their reproducibility be ensured in new experimental settings?

- Methodological Guidance :

- Begin with a literature review using databases like PubMed or SciFinder, filtering for peer-reviewed articles (post-2010) that detail synthetic routes .

- Validate pathways by replicating key steps (e.g., ester hydrolysis, quaternary ammonium salt formation) under controlled conditions. Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to confirm intermediate purity and structural fidelity .

- Document deviations (e.g., solvent polarity, temperature gradients) in supplementary materials to enhance reproducibility .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Desdiacetylvecuronium’s purity and stability?

- Methodological Guidance :

- Prioritize tandem mass spectrometry (LC-MS/MS) for molecular weight confirmation and impurity profiling .

- Stability studies should employ accelerated degradation protocols (acid/base hydrolysis, thermal stress) monitored via ultraviolet-visible (UV-Vis) spectroscopy and gas chromatography (GC) to track degradation byproducts .

- Cross-validate results with differential scanning calorimetry (DSC) for polymorphic analysis .